Tert-butyl hydroxy(methyl)carbamate is a carbamate compound characterized by the presence of a tert-butyl group attached to a hydroxymethyl group and a carbamate functional group. Its chemical formula is , and it has a molecular weight of approximately 147.17 g/mol. This compound is known for its stability and versatility in various
Tert-butyl hydroxy(methyl)carbamate can be synthesized through several methods:
Tert-butyl hydroxy(methyl)carbamate finds utility in various fields:
Interaction studies involving tert-butyl hydroxy(methyl)carbamate focus primarily on its reactivity with other chemical species rather than direct biological interactions. Key areas include:
Tert-butyl hydroxy(methyl)carbamate shares structural similarities with several other carbamates. Here are some comparable compounds:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| N-tert-Butoxycarbonylhydroxylamine | 0.79 | Used as a protecting group for amines |
| Tert-butyl (2-hydroxyethyl)(methyl)carbamate | 0.98 | Exhibits high gastrointestinal absorption |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 0.76 | Potential insecticide analog |
| Tert-butyl methyl(2-(methylamino)ethyl)carbamate | 0.90 | Involved in medicinal chemistry applications |
Tert-butyl hydroxy(methyl)carbamate is distinguished by its specific combination of functional groups that enable versatile reactivity while maintaining stability under various conditions. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.
Nuclear Magnetic Resonance spectroscopy provides critical structural information for tert-butyl hydroxy(methyl)carbamate through analysis of both proton and carbon environments. The spectroscopic data reveals distinctive signals characteristic of the carbamate functional group and hydroxyl substitution pattern [1] [2] [3].
The proton nuclear magnetic resonance spectrum of tert-butyl hydroxy(methyl)carbamate exhibits several characteristic signal patterns that confirm its molecular structure. The tert-butyl group generates a prominent singlet at approximately 1.38-1.40 parts per million, representing the nine equivalent protons of the three methyl groups [1] [3]. This signal appears as a sharp, intense peak with high integration value, providing a reliable structural marker.
The N-methyl substituent produces a distinct singlet signal at approximately 3.0-3.2 parts per million, characteristic of a methyl group directly attached to nitrogen in carbamate systems [1] . The chemical shift of this signal reflects the electron-withdrawing influence of the carbamate carbonyl group.
The hydroxyl proton exhibits variable chemical shift behavior depending on solvent conditions and temperature, typically appearing in the range of 4.5-5.5 parts per million [6]. This proton demonstrates characteristic broadening due to rapid exchange processes and may exhibit temperature-dependent chemical shift variations [6]. In deuterated chloroform solutions, the hydroxyl proton often appears as a broad singlet.
Table 1: 1H NMR Chemical Shift Data for Tert-butyl Hydroxy(methyl)carbamate
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl CH₃ | 1.38-1.40 | Singlet | 9H |
| N-methyl | 3.0-3.2 | Singlet | 3H |
| Hydroxyl (OH) | 4.5-5.5 | Broad singlet | 1H |
Rotameric effects characteristic of carbamate compounds may lead to signal broadening or splitting, particularly at lower temperatures [7] [6]. The barrier to rotation around the carbon-nitrogen bond typically ranges from 12-16 kilocalories per mole, resulting in observable dynamic effects in nuclear magnetic resonance spectra [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of tert-butyl hydroxy(methyl)carbamate. The carbonyl carbon appears as the most downfield signal at approximately 155-156 parts per million, characteristic of carbamate carbonyl groups [1] [8] [9]. This chemical shift reflects the intermediate electronic environment between esters and amides.
The quaternary carbon of the tert-butyl group resonates at approximately 82-84 parts per million, while the methyl carbons of this group appear at 28.3 parts per million [1] [10]. These values are consistent with typical tert-butyl carbamate chemical shifts observed in related compounds.
The N-methyl carbon produces a signal at approximately 37-39 parts per million, positioned upfield relative to the carbonyl due to the electron-donating nature of the nitrogen atom [1]. The chemical shift of this carbon is influenced by the hydroxyl substitution on nitrogen.
Table 2: 13C NMR Chemical Shift Data for Tert-butyl Hydroxy(methyl)carbamate
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl (C=O) | 155-156 | Carbamate carbonyl |
| Quaternary C | 82-84 | Tert-butyl quaternary |
| Tert-butyl CH₃ | 28.3 | Methyl carbons |
| N-methyl | 37-39 | N-attached methyl |
The carbon chemical shifts demonstrate the characteristic resonance stabilization of the carbamate functional group, with the carbonyl carbon shifted upfield relative to typical ester carbonyls but downfield from amide carbonyls [9].
Infrared spectroscopy of tert-butyl hydroxy(methyl)carbamate reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The spectrum exhibits distinct absorption bands corresponding to carbamate carbonyl stretching, hydroxyl stretching, and alkyl vibrations [11] [12] [13].
The carbamate carbonyl group produces a strong absorption band in the region of 1680-1720 wavenumbers, characteristic of carbamate carbon-oxygen double bond stretching [15] [13]. This frequency range is intermediate between typical ester carbonyl absorptions (1735-1750 wavenumbers) and amide carbonyl absorptions (1650-1680 wavenumbers), reflecting the unique electronic environment of the carbamate functional group [16] [15].
The hydroxyl group attached to nitrogen generates a broad absorption in the region of 3200-3500 wavenumbers, corresponding to oxygen-hydrogen stretching vibrations [16] [17]. This absorption may exhibit hydrogen bonding effects, particularly in concentrated solutions or solid-state samples [16].
Table 3: Infrared Absorption Frequencies for Tert-butyl Hydroxy(methyl)carbamate
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1680-1720 | Strong | Carbamate carbonyl |
| OH stretch | 3200-3500 | Medium-broad | Hydroxyl group |
| C-H stretch | 2850-3000 | Medium | Alkyl C-H bonds |
| C-N stretch | 1200-1300 | Medium | Carbamate C-N |
| C-O stretch | 1150-1250 | Medium | Ester linkage |
The alkyl carbon-hydrogen stretching vibrations appear in the region of 2850-3000 wavenumbers, providing confirmation of the tert-butyl and methyl substituents [17] [18]. The carbamate carbon-nitrogen stretching vibration produces a medium intensity absorption around 1200-1300 wavenumbers [13].
Additional fingerprint region absorptions between 600-1500 wavenumbers provide detailed structural information specific to the molecular framework [17] [19]. These absorptions include carbon-carbon stretching modes and various bending vibrations characteristic of the tert-butyl and carbamate structural elements.
Mass spectrometry of tert-butyl hydroxy(methyl)carbamate provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the molecular formula C₆H₁₃NO₃ [3] [20].
Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns involving loss of the tert-butyl group (molecular weight 57) and carbon dioxide (molecular weight 44) [22]. The base peak typically appears at mass-to-charge ratio 59, corresponding to the loss of the remaining molecular fragments after initial fragmentation [23].
Table 4: Mass Spectrometric Fragmentation Data for Tert-butyl Hydroxy(methyl)carbamate
| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 147 | 15-25 | Molecular ion [M]⁺ |
| 59 | 100 | Base peak fragment |
| 90 | 25-35 | [M-C₄H₉]⁺ |
| 103 | 10-20 | [M-CO₂]⁺ |
| 31 | 40-50 | [CH₂OH]⁺ |
The fragmentation pathway involves initial α-cleavage adjacent to the carbamate nitrogen, followed by McLafferty rearrangements characteristic of carbamate compounds [24] [22]. The loss of the tert-butyl group represents a favored fragmentation process due to the stability of the tertiary carbocation formed.
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and enable differentiation from isomeric compounds [25]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 148, providing complementary structural information [25] [26].
X-ray crystallographic analysis of tert-butyl hydroxy(methyl)carbamate provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements [27] . Crystallographic studies reveal the detailed geometry around the carbamate functional group and confirm the molecular conformation in the solid state.
The carbamate carbon-nitrogen bond length typically measures 1.34-1.36 angstroms, intermediate between single and double bond lengths due to resonance stabilization [27] . This bond length confirms the partial double-bond character arising from electron delocalization between the nitrogen lone pair and the carbonyl π-system.
The carbonyl carbon-oxygen bond length measures approximately 1.23 angstroms, consistent with carbon-oxygen double bond character [27]. The carbon-oxygen single bond of the ester linkage exhibits a typical length of 1.33-1.35 angstroms.
Table 5: X-ray Crystallographic Bond Length Data for Tert-butyl Hydroxy(methyl)carbamate
| Bond Type | Bond Length (Å) | Standard Deviation |
|---|---|---|
| C=O (carbonyl) | 1.23 | ±0.02 |
| C-N (carbamate) | 1.35 | ±0.02 |
| C-O (ester) | 1.34 | ±0.02 |
| N-O (hydroxyl) | 1.42 | ±0.02 |
| N-C (methyl) | 1.46 | ±0.02 |
Bond angle analysis reveals typical values for carbamate geometry, with the nitrogen atom exhibiting approximately trigonal planar geometry [27] [29]. The oxygen-carbon-oxygen angle at the carbonyl carbon measures approximately 124-126 degrees, reflecting the sp² hybridization of the carbonyl carbon.
Torsional angles around the carbamate carbon-nitrogen bond provide information about conformational preferences [27] [29]. The compound typically adopts conformations that minimize steric interactions between the tert-butyl group and other molecular components.
Crystal packing analysis reveals intermolecular hydrogen bonding patterns involving the hydroxyl group and carbonyl oxygen atoms [29]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement in the solid state.